molecular formula C12H16FNO B3038942 2-(Cyclohexyloxy)-5-fluoroaniline CAS No. 937597-01-8

2-(Cyclohexyloxy)-5-fluoroaniline

Cat. No.: B3038942
CAS No.: 937597-01-8
M. Wt: 209.26 g/mol
InChI Key: VENPCVPLNSUEOG-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-5-fluoroaniline is an organic compound that features a cyclohexyloxy group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-5-fluoroaniline typically involves the reaction of 5-fluoro-2-nitroaniline with cyclohexanol under specific conditionsCommon reagents used in this process include reducing agents like palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and bases such as potassium carbonate (K2CO3) for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

2-(Cyclohexyloxy)-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy group and the fluorine atom play crucial roles in modulating the compound’s activity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)-4-fluoroaniline
  • 2-(Cyclohexyloxy)-3-fluoroaniline
  • 2-(Cyclohexyloxy)-5-chloroaniline

Uniqueness

2-(Cyclohexyloxy)-5-fluoroaniline is unique due to the specific positioning of the fluorine atom and the cyclohexyloxy group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-cyclohexyloxy-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENPCVPLNSUEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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